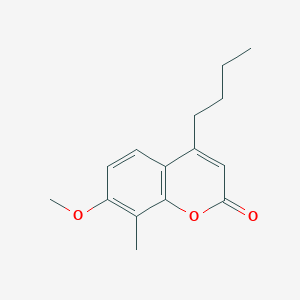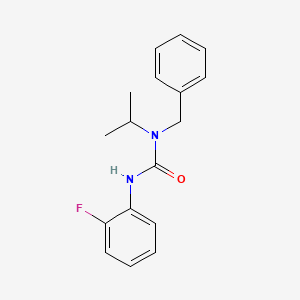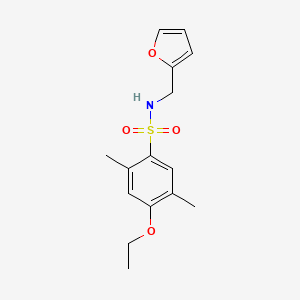
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one, also known as Scopoletin, is a natural compound found in several plants, including Artemisia annua, Eryngium foetidum, and Scoparia dulcis. Scopoletin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been found to possess antioxidant properties, which protect cells from oxidative stress. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been shown to possess antitumor properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a natural compound found in several plants, making it readily available. It is also relatively inexpensive and easy to synthesize. However, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has some limitations for use in lab experiments. It is not very water-soluble, making it difficult to use in aqueous solutions. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. Another area of research is the investigation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one's potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one needs to be further elucidated to understand its biological activities fully. Finally, the development of more effective delivery methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one may enhance its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is a natural compound found in several plants with various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments, including its availability and affordability. However, it also has some limitations, including its low bioavailability. Future research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods, investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action.
Synthesemethoden
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one from plants using solvents such as methanol, ethanol, or chloroform. Chemical synthesis involves the reaction of coumarin with butyric acid, followed by methylation and alkylation to form 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one.
Eigenschaften
IUPAC Name |
4-butyl-7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-9-14(16)18-15-10(2)13(17-3)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIBTYUKXUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)